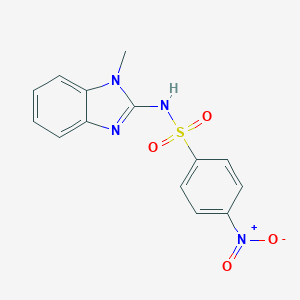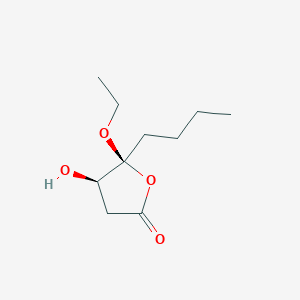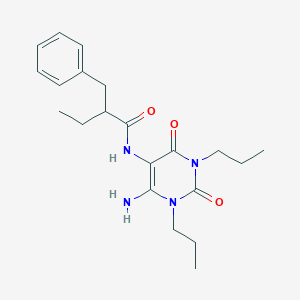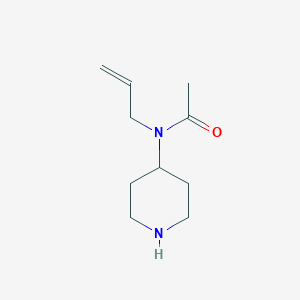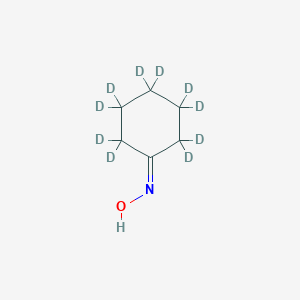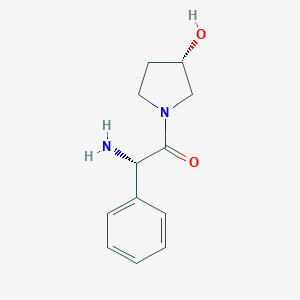
(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide
Overview
Description
(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxy group, and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.
Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, including esterification and reduction.
Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is a primary amine.
Substitution: The major products are substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-propanone
- (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-butanone
Uniqueness
(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is unique due to its specific combination of functional groups and chiral centers. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKNAZVYDJEIIM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)[C@H](C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649693 | |
| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-59-5 | |
| Record name | 3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


